molecular formula C16H28O2 B1679160 Prodlure CAS No. 50767-79-8

Prodlure

Cat. No. B1679160
CAS RN: 50767-79-8
M. Wt: 252.39 g/mol
InChI Key: RFEQLTBBKNKGGJ-SCFJQAPRSA-N
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Description

Prodlure is an iInsect attractant, repellent and chemosterilant.

properties

IUPAC Name

[(9Z,11E)-tetradeca-9,11-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4+,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEQLTBBKNKGGJ-DEQVHDEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C\CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889400
Record name (9Z,11E)-9,11-Tetradecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prodlure

CAS RN

50767-79-8, 30562-09-5
Record name 9Z,11E-Tetradecadienyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50767-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prodlure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050767798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Tetradecadien-1-ol, 1-acetate, (9Z,11E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9Z,11E)-9,11-Tetradecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z,E)-tetradeca-9,11-dienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E,Z)-tetradeca-9,11-dienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRODLURE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9YH588N7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Shani, JT Klug - Journal of Chemical Ecology, 1980 - Springer
… We had support for this from heating and illumination of prodlure, as shown in Table 1. It is important to note that BHT is superior to UOP in protecting against decomposition. Rough …
Number of citations: 21 link.springer.com
S Neumark, I Teich - Journal of Environmental Science & Health …, 1980 - Taylor & Francis
Field tests were conducted to determine whether the insect sex pheromones gossyplure and prodlure could be used in the same trap to capture male pink bollworm moths and …
Number of citations: 4 www.tandfonline.com
PE Tilden, WD Bedard, DL Wood, KQ Lindahl… - Journal of Chemical …, 1981 - Springer
… Change Prodlure and UOP to Prodlure and DEET. …
Number of citations: 3 link.springer.com
A Shani, JT Klug - Journal of Chemical Ecology, 1981 - Springer
… Change Prodlure and UOP to Prodlure and DEET. …
Number of citations: 5 link.springer.com
S Neumark, I Teich - Journal of Environmental Science & Health …, 1980 - Taylor & Francis
… -l-ol acetate, the synthetic sex pheromone (prodlure) of Spodoptera littoralis Boisd., has been … Each trap contained a dispenser baited with 1600 ug of prodlure admixed with 8 mg of …
Number of citations: 8 www.tandfonline.com
N Krshnananda, SVV Satyanarayana - Phytoparasitica, 1988 - Springer
During mating, the male ofSpodoptera litura F. (Noctuidae: Lepidoptera) deposits a portion of the secretions from the primary simplex into the bursa of the female, after which the simplex …
Number of citations: 1 link.springer.com
Y Nakasone, T Ono, A Ishii, S Masuda… - Seibutsu Butsuri, 2007 - jstage.jst.go.jp
650mn a 丑 er 40. mh1 皿し血 b コ mtion a じ 80 K 血 addition to 山 ea 田鳳 u] a 軋. iou u ゴ ろ,, Tie au 皿 ulHtionrate ofthe semiq し dnone was 8・t ユ es slower thari tlat of the red. shif 匚 …
Number of citations: 0 www.jstage.jst.go.jp
Y Murai, Y Sato, Y Fukushima, K Okajima… - Seibutsu …, 2007 - jstage.jst.go.jp
650mn a 丑 er 40. mh1 皿し血 b コ mtion a じ 80 K 血 addition to 山 ea 田鳳 u] a 軋. iou u ゴ ろ,, Tie au 皿 ulHtionrate ofthe semiq し dnone was 8・t ユ es slower thari tlat of the red. shif 匚 …
Number of citations: 0 www.jstage.jst.go.jp
S Masuda, Y Tomida, H Ohta, K Takamiya - Seibutsu Butsuri, 2007 - jstage.jst.go.jp
650mn a 丑 er 40. mh1 皿し血 b コ mtion a じ 80 K 血 addition to 山 ea 田鳳 u] a 軋. iou u ゴ ろ,, Tie au 皿 ulHtionrate ofthe semiq し dnone was 8・t ユ es slower thari tlat of the red. shif 匚 …
Number of citations: 0 www.jstage.jst.go.jp
Y Fukushima, K Okajima, M Ikeuchi, S Itoh - Seibutsu Butsuri, 2007 - jstage.jst.go.jp
650mn a 丑 er 40. mh1 皿し血 b コ mtion a じ 80 K 血 addition to 山 ea 田鳳 u] a 軋. iou u ゴ ろ,, Tie au 皿 ulHtionrate ofthe semiq し dnone was 8・t ユ es slower thari tlat of the red. shif 匚 …
Number of citations: 0 www.jstage.jst.go.jp

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